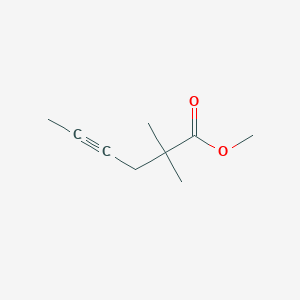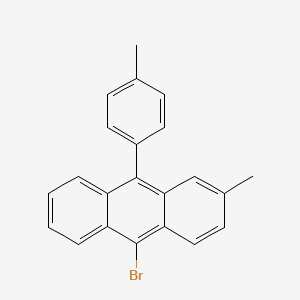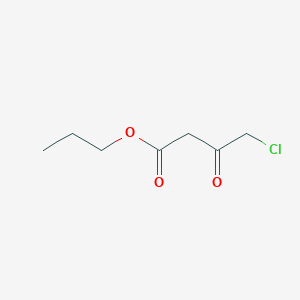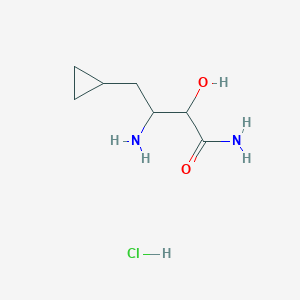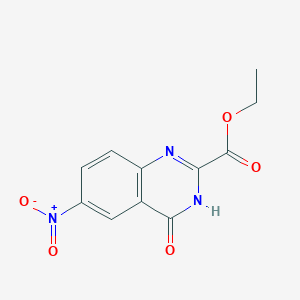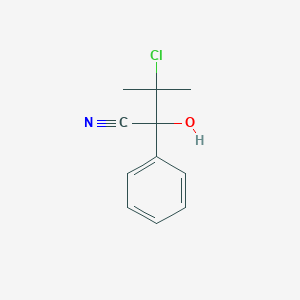![molecular formula C11H13N3O3S B13985010 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学研究应用
8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials or catalysts.
作用机制
The mechanism of action of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
Similar compounds to 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidin-7(8H)-ones with different substituents. Examples include:
- 2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones
- 4,7-Diamino-substituted pyrido[2,3-d]pyrimidines
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the isopropyl and methylsulfonyl groups enhances its potential as a drug candidate by improving its binding affinity and selectivity for specific molecular targets.
属性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
2-methylsulfonyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H13N3O3S/c1-7(2)14-9(15)5-4-8-6-12-11(13-10(8)14)18(3,16)17/h4-7H,1-3H3 |
InChI 键 |
YRLBEPFEAVCKJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


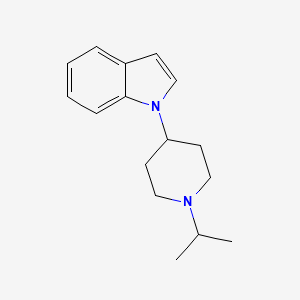
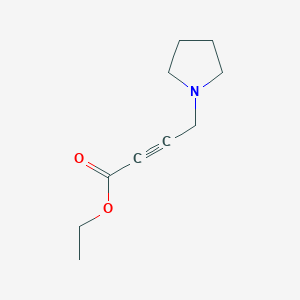
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
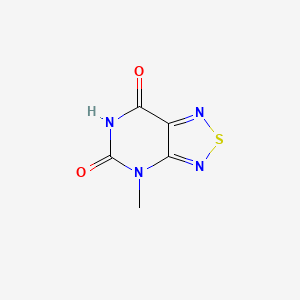
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
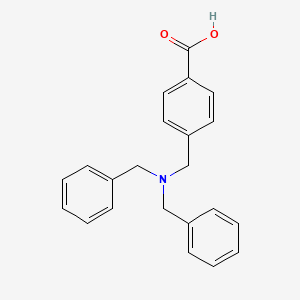

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
